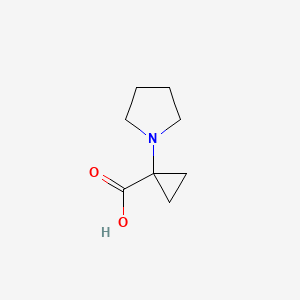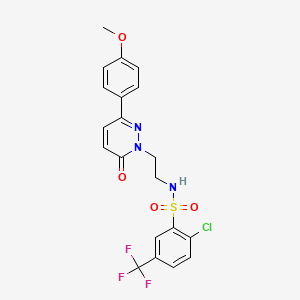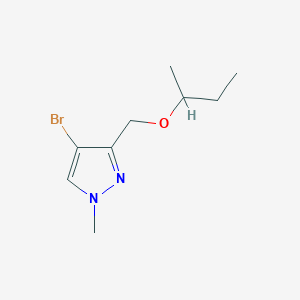
1-Pyrrolidin-1-ylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-1-ylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of cyclopropanecarboxylic acid, where a pyrrolidin-1-yl group is attached .
Molecular Structure Analysis
The molecular structure of 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and a pyrrolidine ring . The molecular weight of this compound is 155.19 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid, focusing on six unique fields:
Medicinal Chemistry
1-Pyrrolidin-1-ylcyclopropanecarboxylic acid: is a valuable scaffold in medicinal chemistry due to its unique structural properties. It is often used in the design and synthesis of novel therapeutic agents. The compound’s rigid cyclopropane ring and pyrrolidine moiety contribute to its ability to interact with various biological targets, making it a promising candidate for drug development .
Enzyme Inhibition Studies
This compound is utilized in enzyme inhibition studies, particularly in the development of inhibitors for enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, providing insights into enzyme function and aiding in the design of potent inhibitors .
Neuropharmacology
In neuropharmacology, 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid is explored for its potential effects on the central nervous system. Researchers investigate its interactions with neurotransmitter receptors and its potential as a modulator of neural activity. This research could lead to the development of new treatments for neurological disorders .
Structural Biology
The compound is also used in structural biology to study protein-ligand interactions. By analyzing how 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid binds to proteins, scientists can gain a deeper understanding of protein structure and function. This information is crucial for rational drug design and the development of targeted therapies .
Synthetic Organic Chemistry
In synthetic organic chemistry, 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities, which can be further modified to explore new chemical space and develop novel compounds with desired properties .
Pharmacokinetics and Drug Metabolism
Researchers use this compound to study pharmacokinetics and drug metabolism. By examining how 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid is absorbed, distributed, metabolized, and excreted in biological systems, scientists can predict the behavior of similar compounds in vivo. This research is essential for optimizing drug candidates and ensuring their safety and efficacy .
Orientations Futures
While specific future directions for 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid are not mentioned in the search results, pyrrolidine derivatives are of great interest in medicinal chemistry. They are used to obtain compounds for the treatment of human diseases, and their structural diversity allows for the generation of complex molecular architectures . This suggests that 1-Pyrrolidin-1-ylcyclopropanecarboxylic acid and its derivatives could have potential applications in drug discovery and development.
Propriétés
IUPAC Name |
1-pyrrolidin-1-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)9-5-1-2-6-9/h1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBSIKURLMCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2697393.png)

![6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2697395.png)
![6-Azatricyclo[3.2.1.0,2,4]octan-7-one](/img/structure/B2697396.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2697398.png)
![[2-(Diphenylamino)-2-oxoethoxy]acetic acid](/img/structure/B2697399.png)




![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)

![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2697414.png)